

Interaction of Disodium stearoyl glutamate with polymers and other excipients

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disodium stearoyl glutamate*

Cat. No.: *B1614843*

[Get Quote](#)

Technical Support Center: Interactions of Disodium Stearoyl Glutamate

Welcome to the technical support center for **Disodium Stearoyl Glutamate** (DSG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the formulation behavior of this versatile amino acid-based emulsifier. Here, we move beyond simple protocols to explain the causality behind experimental observations, helping you troubleshoot and optimize your formulations with confidence.

Section 1: Frequently Asked Questions (FAQs) about Disodium Stearoyl Glutamate

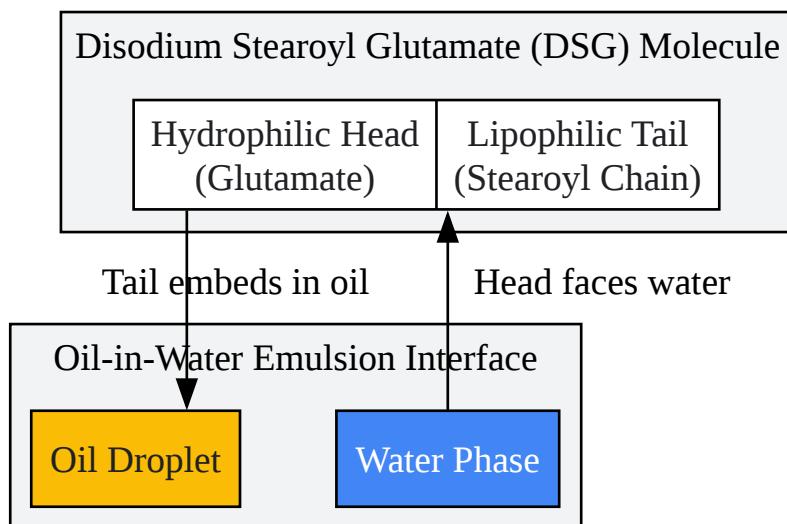
This section covers the fundamental principles of DSG that are essential for effective formulation development.

Q1: What is the primary function of **Disodium Stearoyl Glutamate** in a formulation?

A1: **Disodium Stearoyl Glutamate** is a multifunctional anionic ingredient primarily used as an oil-in-water (O/W) emulsifier.^{[1][2]} Derived from the amino acid L-glutamic acid and the fatty acid stearic acid, it is prized for its mildness and skin-friendly properties.^{[2][3]} Its functions include:

- Emulsification: It enables the creation of stable mixtures of oil and water, which is crucial for products like creams and lotions.[2][4]
- Surfactant & Cleansing Agent: It reduces the surface tension of liquids, allowing it to gently remove dirt and oils from the skin and hair.[3][5]
- Skin & Hair Conditioning: It helps to maintain the skin in good condition and leaves hair soft, shiny, and easy to manage.[3][5][6]

Q2: What makes DSG a "mild" or "skin-friendly" emulsifier?


A2: DSG's mildness stems from its amino acid origin.[2] Unlike some traditional surfactants that can be harsh and strip the skin of its natural oils, DSG's structure is similar to the skin's own components. This makes it an ideal choice for sensitive skin, baby care, and gentle cleansing products.[2]

Q3: How does the molecular structure of DSG influence its function?

A3: DSG is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.

- The hydrophilic "head" consists of the negatively charged glutamate portion. This part orients towards the water phase.
- The lipophilic "tail" is the long stearic acid chain. This part orients towards the oil phase.

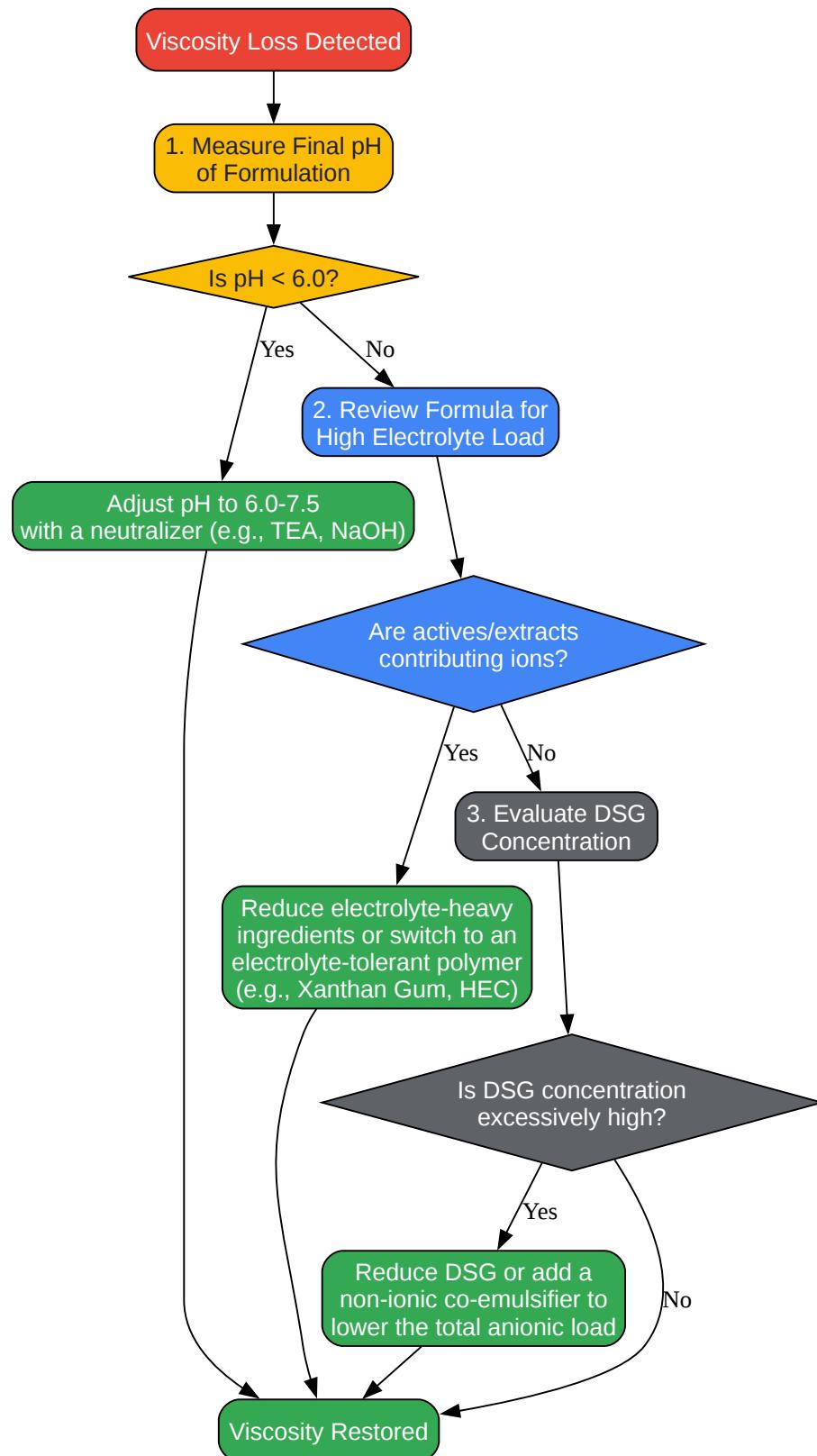
This dual nature allows DSG to position itself at the oil-water interface, reducing interfacial tension and forming a stable barrier around oil droplets, thus preventing them from coalescing.

[Click to download full resolution via product page](#)

Caption: Amphiphilic nature of DSG at the oil-water interface.

Section 2: Troubleshooting Guide for Common Formulation Issues

This section addresses specific problems you may encounter during experiments, providing a clear path to resolution.


Q1: My cream/lotion formulated with DSG and a polymer thickener (like a carbomer) has suddenly lost viscosity. What happened?

A1: A sudden drop in viscosity is a common and frustrating issue, often pointing to an unintended interaction between your emulsifier and polymer.^[7] The primary causes are:

- **Electrolyte Interference:** DSG, as a sodium salt, contributes electrolytes to the system. Anionic polymers like carbomers are notoriously sensitive to electrolytes, which can shield the polymer's repulsive charges, causing the chains to coil up and lose their thickening power.^[7]
- **Incorrect pH:** Carbomers require a specific pH range (typically 6.0-7.5) to fully uncoil and build viscosity.^{[8][9]} If the final pH of your formulation is too low, the polymer will not be properly neutralized and viscosity will be low.

- Surfactant-Polymer Interaction: High concentrations of anionic surfactants can disrupt the polymer network through hydrophobic interactions, leading to a collapse of the gel structure.
[\[10\]](#)

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for viscosity loss in DSG-polymer systems.

Q2: My emulsion is stable initially but separates after a week. Why?

A2: Delayed instability often points to suboptimal formulation parameters that take time to manifest. Key causes include:

- Insufficient Emulsifier Concentration: The amount of DSG may be just enough to form an initial emulsion but not enough to maintain stability against coalescence over time, especially with temperature fluctuations.
- Incorrect pH: The stability of an emulsion can be highly pH-dependent.[\[11\]](#) An unfavorable pH can alter the charge on the emulsifier and the oil droplets, reducing the electrostatic repulsion that keeps them apart.
- Incompatible Preservatives: Some preservatives can be surface-active or carry a charge that interferes with the emulsion interface, weakening it over time.

Q3: I'm observing precipitation or cloudiness when mixing DSG with a cationic polymer in a conditioning shampoo. What is the cause?

A3: This is a classic case of an electrostatic interaction between an anionic surfactant (DSG) and a cationic polymer (e.g., Polyquaternium-10, Guar Hydroxypropyltrimonium Chloride).[\[1\]](#) When mixed in concentrated form, the strong attraction between the negative charge on DSG and the positive charge on the polymer can lead to the formation of an insoluble complex, causing precipitation. However, this interaction is desirable when controlled. Upon dilution (e.g., during shampooing), this complex forms a "coacervate" that deposits on the negatively charged hair shaft to provide conditioning benefits.[\[1\]](#)

Solution: Modify your order of addition. Add the cationic polymer to the water phase and allow it to fully hydrate first. Separately, add the DSG to the surfactant phase. Combine the two phases slowly and with controlled mixing to prevent localized high concentrations that lead to precipitation.

Section 3: Deep Dive: Interactions with Specific Excipient Classes

Q1: How does DSG interact with anionic polymers like Carbomer and Xanthan Gum?

A1: Since both DSG and these polymers are anionic, you might expect electrostatic repulsion. However, the dominant interaction is often hydrophobic.[10] The lipophilic tail of the DSG molecule can associate with the polymer backbone. At high concentrations, this can cause the polymer to collapse, leading to a loss of viscosity as described in the troubleshooting section. Xanthan gum is generally more tolerant of electrolytes than carbomers, making it a better choice for high-salt systems.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. sincereskincare.com [sincereskincare.com]
- 5. us.typology.com [us.typology.com]
- 6. qzebright.com [qzebright.com]
- 7. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 8. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Effect of carbomer microgel pH and concentration on the Herschel–Bulkley parameters | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interaction of Disodium stearoyl glutamate with polymers and other excipients]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1614843#interaction-of-disodium-stearoyl-glutamate-with-polymers-and-other-excipients>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com